3-[(3-Bromophenyl)methyl]azetidine
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Description
“3-[(3-Bromophenyl)methyl]azetidine” is a chemical compound with the CAS Number 937619-46-0 . It has a molecular weight of 226.11 and a molecular formula of C10H12BrN . This compound is used for research purposes .
Synthesis Analysis
Azetidines, including “3-[(3-Bromophenyl)methyl]azetidine”, can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the use of metalated azetidines, C(sp3)–H functionalization, and ring-opening reactions .Molecular Structure Analysis
The molecular structure of “3-[(3-Bromophenyl)methyl]azetidine” consists of a four-membered azetidine ring with a bromophenylmethyl group attached . The InChI code for this compound is 1S/C10H12BrN.C2HF3O2/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;3-2(4,5)1(6)7/h1-3,5,9,12H,4,6-7H2; (H,6,7) .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They can also undergo various functionalization reactions .Physical And Chemical Properties Analysis
“3-[(3-Bromophenyl)methyl]azetidine” is a powder at room temperature . It has a storage temperature of 4 degrees Celsius .Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Azetidines, including “3-[(3-Bromophenyl)methyl]azetidine”, have been gaining attention in recent years due to their unique reactivity and potential applications in organic synthesis and medicinal chemistry . Future research directions include the development of new synthesis methods, exploration of their reactivity, and application in drug discovery, polymerization, and chiral templates .
properties
IUPAC Name |
3-[(3-bromophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXAPCQIYHZHMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588371 |
Source
|
Record name | 3-[(3-Bromophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)methyl]azetidine | |
CAS RN |
937619-46-0 |
Source
|
Record name | 3-[(3-Bromophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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